molecular formula C15H11N3O2S B2950118 1-benzoyl-3-(1,3-benzoxazol-6-yl)thiourea CAS No. 861208-80-2

1-benzoyl-3-(1,3-benzoxazol-6-yl)thiourea

Cat. No.: B2950118
CAS No.: 861208-80-2
M. Wt: 297.33
InChI Key: NBJFZZJRMDBXDG-UHFFFAOYSA-N
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Description

1-Benzoyl-3-(1,3-benzoxazol-6-yl)thiourea is a compound that belongs to the class of thiourea derivatives It is characterized by the presence of a benzoyl group, a benzoxazole ring, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzoyl-3-(1,3-benzoxazol-6-yl)thiourea typically involves the reaction of benzoyl isothiocyanate with 6-amino-1,3-benzoxazole. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-3-(1,3-benzoxazol-6-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

1-Benzoyl-3-(1,3-benzoxazol-6-yl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

  • 1-Benzoyl-3-(1,3-benzoxazol-2-yl)thiourea
  • 1-Benzoyl-3-(1,3-benzoxazol-5-yl)thiourea
  • 1-Benzoyl-3-(1,3-benzoxazol-4-yl)thiourea

Comparison: 1-Benzoyl-3-(1,3-benzoxazol-6-yl)thiourea is unique due to the position of the benzoxazole ring, which can influence its reactivity and interaction with biological targets. The specific positioning of the benzoxazole ring can lead to differences in biological activity and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(1,3-benzoxazol-6-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c19-14(10-4-2-1-3-5-10)18-15(21)17-11-6-7-12-13(8-11)20-9-16-12/h1-9H,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJFZZJRMDBXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)N=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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